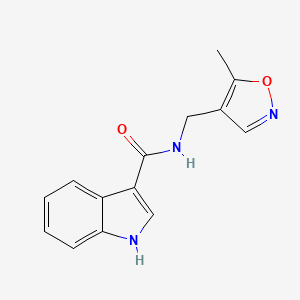

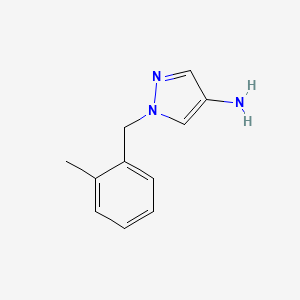

![molecular formula C15H20N2S B2753244 4-[2,4-Bis(propan-2-yl)phenyl]-1,3-thiazol-2-amine CAS No. 857041-69-1](/img/structure/B2753244.png)

4-[2,4-Bis(propan-2-yl)phenyl]-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[2,4-Bis(propan-2-yl)phenyl]-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DTTZ and is a thiazole derivative.

Applications De Recherche Scientifique

Corrosion Inhibition

4-[2,4-Bis(propan-2-yl)phenyl]-1,3-thiazol-2-amine, as part of the thiazole and thiadiazole derivatives family, has been studied for its potential in inhibiting corrosion of metals, particularly iron. Density Functional Theory (DFT) calculations and molecular dynamics simulations have been employed to predict the corrosion inhibition performances of related compounds. These studies suggest that thiazole derivatives can effectively bind to metal surfaces, thereby providing protection against corrosion. The theoretical data obtained from these studies are consistent with experimental inhibition efficiency results, indicating that thiazole derivatives, including those similar to this compound, could serve as effective corrosion inhibitors for metals like iron (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

Organic Synthesis

The compound's structural framework is relevant in the synthesis of biologically potent derivatives. For instance, N-(Pyridin-2-yl)benzo[d]thiazol-2-amines have been synthesized from heteroaryl-thioureas through oxidative C–S bond formation strategies. These syntheses feature a metal-free approach, broad substrate scope, short reaction times, and straightforward product purification processes. Such methodologies underscore the versatility and utility of thiazol-2-amine derivatives in constructing complex molecules with potential biological applications (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).

Material Chemistry

Thiazole derivatives, including structures akin to this compound, have found applications in material chemistry, particularly in the engineering of organometallic materials. The coordinating behavior of such compounds with transition metal ions has facilitated the creation of new crystalline copper(I) π-complexes, which are characterized by unique molecular arrangements and potential for extensive hydrogen-bonding patterns. This suggests the compound's relevance in the development of novel materials with specific structural and bonding properties (Ardan, Kinzhybalo, Slyvka, Shyyka, Luk Yanov, Lis, & Mys Kiv, 2017).

Antimicrobial Activity

In the realm of pharmaceutical chemistry, thiazole derivatives have been synthesized and evaluated for their antimicrobial properties. The structural motif of this compound, within these derivatives, has been implicated in providing promising activities against a range of pathogenic bacteria and fungi. This underscores the potential of such compounds in the development of new antimicrobial agents, contributing to the ongoing search for effective treatments against infectious diseases (Shankerrao, Bodke, & Santoshkumar, 2017).

Propriétés

IUPAC Name |

4-[2,4-di(propan-2-yl)phenyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2S/c1-9(2)11-5-6-12(13(7-11)10(3)4)14-8-18-15(16)17-14/h5-10H,1-4H3,(H2,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONWSTSGGSUDLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C2=CSC(=N2)N)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

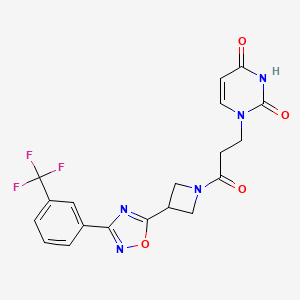

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2753162.png)

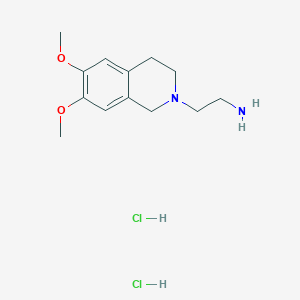

![4-[bis(2-methylpropyl)sulfamoyl]-N-(2-fluorophenyl)benzamide](/img/structure/B2753167.png)

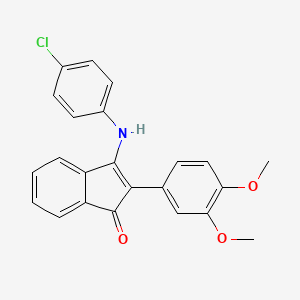

![N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2753168.png)

![1-[(2-chloro-4-fluorophenyl)methyl]-4-cyclopropyl-1H-1,2,3-triazole](/img/structure/B2753177.png)

![3-(2-chloro-6-fluorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2753179.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2753182.png)

![[2-[3-Chloro-4-(difluoromethoxy)anilino]-2-oxoethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B2753183.png)